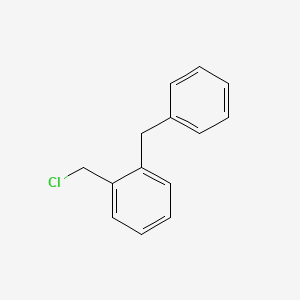

1-Benzyl-2-(chloromethyl)benzene

描述

1-Benzyl-2-(chloromethyl)benzene is an organic compound that belongs to the class of aromatic hydrocarbons It is characterized by a benzene ring substituted with a chloromethyl group and a phenylmethyl group

准备方法

Synthetic Routes and Reaction Conditions

1-Benzyl-2-(chloromethyl)benzene can be synthesized through several methods. One common approach involves the chloromethylation of toluene derivatives. The reaction typically uses formaldehyde and hydrochloric acid in the presence of a Lewis acid catalyst, such as zinc chloride. The reaction conditions include maintaining a temperature range of 0-5°C to control the reaction rate and prevent side reactions.

Industrial Production Methods

In industrial settings, the production of this compound often involves continuous flow reactors to ensure consistent product quality and yield. The use of advanced catalysts and optimized reaction conditions helps in achieving high efficiency and selectivity.

化学反应分析

Types of Reactions

1-Benzyl-2-(chloromethyl)benzene undergoes various chemical reactions, including:

Substitution Reactions: The chloromethyl group can be substituted with other nucleophiles, such as amines or thiols, to form corresponding derivatives.

Oxidation Reactions: The compound can be oxidized to form benzylic alcohols or carboxylic acids using oxidizing agents like potassium permanganate or chromium trioxide.

Reduction Reactions: Reduction of the chloromethyl group can yield the corresponding methyl derivative using reducing agents like lithium aluminum hydride.

Common Reagents and Conditions

Substitution: Nucleophiles (e.g., amines, thiols), solvents (e.g., ethanol, dichloromethane), and mild heating.

Oxidation: Potassium permanganate, chromium trioxide, and acidic or basic conditions.

Reduction: Lithium aluminum hydride, sodium borohydride, and anhydrous conditions.

Major Products

Substitution: Aminomethyl or thiomethyl derivatives.

Oxidation: Benzylic alcohols or carboxylic acids.

Reduction: Methyl derivatives.

科学研究应用

Common Synthetic Methods

1-Benzyl-2-(chloromethyl)benzene can be synthesized through several methods, with chloromethylation of toluene derivatives being the most prevalent. The reaction typically involves:

- Reagents : Formaldehyde and hydrochloric acid.

- Catalyst : Lewis acid catalysts such as zinc chloride.

- Conditions : A temperature range of 0-5°C to control the reaction rate and minimize side reactions.

Industrial Production

In industrial settings, continuous flow reactors are often employed to enhance product quality and yield. Advanced catalysts and optimized conditions are utilized to achieve high efficiency in the synthesis process.

Chemistry

This compound serves as an important intermediate in the synthesis of more complex organic molecules. Its reactivity towards nucleophiles and electrophiles is significant due to the presence of the reactive chloromethyl group, which facilitates nucleophilic substitution reactions. The phenylmethyl group enhances molecular stability and influences reactivity through electronic effects.

Biology

Research has explored its potential as a building block for biologically active compounds. The compound's structure allows for modifications that can lead to the development of new therapeutic agents.

Medicine

In medicinal chemistry, this compound is investigated for its role in the synthesis of pharmaceutical agents. Its derivatives may exhibit various biological activities, making them candidates for drug development.

Industry

The compound is utilized in producing specialty chemicals and materials. It serves as a precursor for various chemical products, including plasticizers, flavorants, and perfumes.

Case Study 1: Synthesis of Benzyl Esters

A study focusing on the use of this compound in synthesizing benzyl esters demonstrated its effectiveness as a precursor. The reaction conditions were optimized to yield high purity and efficiency, showcasing its utility in industrial applications.

Another research project evaluated derivatives of this compound for their biological activity against cancer cell lines. The findings indicated that certain modifications to the compound led to enhanced cytotoxic effects, suggesting potential therapeutic applications.

作用机制

The mechanism of action of 1-Benzyl-2-(chloromethyl)benzene involves its reactivity towards nucleophiles and electrophiles. The chloromethyl group is highly reactive, making it a suitable site for nucleophilic substitution reactions. The phenylmethyl group provides stability to the molecule and influences its reactivity through electronic effects.

相似化合物的比较

Similar Compounds

Benzyl Chloride: Similar structure but lacks the phenylmethyl group.

1-(Bromomethyl)-2-(phenylmethyl)benzene: Similar structure with a bromomethyl group instead of a chloromethyl group.

1-(Chloromethyl)-4-(phenylmethyl)benzene: Similar structure with the chloromethyl group at a different position on the benzene ring.

Uniqueness

1-Benzyl-2-(chloromethyl)benzene is unique due to the presence of both chloromethyl and phenylmethyl groups on the benzene ring, which imparts distinct reactivity and stability compared to its analogs. This combination of functional groups makes it a versatile intermediate in organic synthesis.

生物活性

1-Benzyl-2-(chloromethyl)benzene, also known as benzyl chloromethyl ether, is a compound that has garnered attention due to its potential biological activities and implications in various fields, including pharmacology and toxicology. This article provides a comprehensive overview of the biological activity of this compound, supported by relevant data, case studies, and research findings.

- IUPAC Name : 1-Chloro-2-(chloromethyl)benzene

- CAS Number : 611-19-8

- Molecular Formula : C7H6Cl2

- Molecular Weight : 161.08 g/mol

The biological activity of this compound is largely attributed to its ability to interact with various biological targets. The chloromethyl group can undergo nucleophilic substitution reactions, leading to the formation of more reactive intermediates that can affect cellular processes.

Key Mechanisms:

- Nucleophilic Substitution : The chloromethyl group can be replaced by nucleophiles in biological systems, potentially leading to modifications of biomolecules such as proteins and nucleic acids.

- Reactive Oxygen Species (ROS) Generation : The compound may induce oxidative stress by generating ROS, which can lead to cellular damage and apoptosis.

Cytotoxicity and Genotoxicity

Studies have indicated that this compound exhibits cytotoxic effects on various cell lines. For instance, an investigation into its effects on human liver carcinoma cells revealed significant cytotoxicity at concentrations above 50 µM, with IC50 values indicating a dose-dependent response . Additionally, genotoxicity assays demonstrated that the compound could induce DNA damage in cultured human lymphocytes, suggesting potential carcinogenic properties .

Toxicological Studies

Toxicological assessments have highlighted several adverse effects associated with exposure to this compound:

- Acute Toxicity : Inhalation studies in rats showed that exposure to high concentrations resulted in respiratory distress and lethality .

- Repeated Dose Toxicity : Chronic exposure studies indicated potential liver and kidney damage, with histopathological changes observed in treated animals .

Case Studies

Several case studies provide insights into the biological implications of this compound:

- Occupational Exposure : A study involving workers in chemical manufacturing highlighted cases of respiratory issues linked to exposure to vapors of benzyl chloromethyl ether. Monitoring indicated elevated levels of the compound in workplace atmospheres, prompting recommendations for improved safety measures .

- Environmental Impact : Research on the environmental fate of this compound revealed its persistence in soil and water systems. It was found to be very toxic to aquatic life, leading to recommendations against its release into environmental compartments .

Data Summary

常见问题

Basic Research Questions

Q. What is the correct IUPAC nomenclature and common synonyms for 1-Benzyl-2-(chloromethyl)benzene?

The compound is systematically named using IUPAC rules based on substituent positions. Key synonyms include derivatives of chlorinated toluenes, such as "α-chlorotoluene" or "chloromethyl benzene," as seen in structurally analogous compounds like benzyl chloride (CAS 100-44-7) . For precise identification, cross-referencing CAS registries (e.g., 100-44-7 for benzyl chloride) and authoritative databases like IARC monographs is recommended.

Q. What chromatographic methods are validated for quantifying this compound in mixtures?

Reverse-phase HPLC with UV detection is a standard method. For example, benzyl chloride analogs are analyzed using a C18 column, with mobile phases like acetonitrile/water. Relative retention times (e.g., 2.4 for (chloromethyl)benzene) and correction factors (e.g., 1.3 for baseline shifts) ensure accuracy . System suitability parameters (e.g., signal-to-noise ratio ≥10) and validation protocols (relative standard deviation ≤5%) are critical for reproducibility.

Q. What safety precautions are necessary when handling this compound?

Based on IARC’s Group 2A classification for benzyl chloride (a structurally related compound), stringent safety measures are advised: use fume hoods, wear nitrile gloves and chemical-resistant aprons, and avoid inhalation. Toxicity data gaps necessitate assuming worst-case exposure scenarios until compound-specific studies are available .

Advanced Research Questions

Q. How can baseline shifts in HPLC analysis of this compound be corrected?

Baseline instability in chromatograms is addressed using correction factors (e.g., multiplying peak areas by 1.3) derived from method validation. System suitability tests, including repeated injections of standard solutions, ensure column integrity and detector stability. Advanced software tools (e.g., baseline smoothing algorithms) further enhance accuracy .

Q. What degradation products form under ambient storage conditions, and how are they characterized?

Hydrolysis of the chloromethyl group can yield benzyl alcohol (RT = 1.0) and benzaldehyde (RT = 1.3), detectable via HPLC. Accelerated stability studies under varying pH and temperature conditions, paired with mass spectrometry (MS), confirm degradation pathways. Comparative retention times from validated methods are critical for identification .

Q. How can isotopic labeling (e.g., deuterium) be applied to mechanistic studies of this compound?

Deuterated analogs (e.g., (1-Bromoethyl-2,2,2-d3)benzene) are synthesized using deuterated reagents (e.g., D₂O or CD₃I). Successful isotopic incorporation is verified via high-resolution MS or ²H-NMR. This approach tracks reaction intermediates or metabolic pathways .

Q. How do steric and electronic effects influence the reactivity of the chloromethyl group in substitution reactions?

Computational models (e.g., DFT calculations) predict reaction sites, while experimental kinetic studies (e.g., SN2 vs. SN1 mechanisms) validate these predictions. Thermodynamic data for analogs, such as benzyl chloride’s enthalpy of formation, guide solvent and catalyst selection .

Q. Notes

属性

IUPAC Name |

1-benzyl-2-(chloromethyl)benzene | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H13Cl/c15-11-14-9-5-4-8-13(14)10-12-6-2-1-3-7-12/h1-9H,10-11H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LPCDKGCUDQLTIX-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)CC2=CC=CC=C2CCl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H13Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID70226073 | |

| Record name | 1-(Chloromethyl)-2-(phenylmethyl)benzene | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70226073 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

216.70 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

7510-28-3 | |

| Record name | 1-(Chloromethyl)-2-(phenylmethyl)benzene | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=7510-28-3 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 1-(Chloromethyl)-2-(phenylmethyl)benzene | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0007510283 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 7510-28-3 | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=405650 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | 1-(Chloromethyl)-2-(phenylmethyl)benzene | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70226073 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 1-(chloromethyl)-2-(phenylmethyl)benzene | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.028.516 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | 1-(CHLOROMETHYL)-2-(PHENYLMETHYL)BENZENE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/49PL4DM3QJ | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。